Bicyclo[3.3.1]nonane-2-carbaldehyde
Description
Bicyclo[3.3.1]nonane-2-carbaldehyde is a bicyclic aldehyde derivative of the bicyclo[3.3.1]nonane framework, a structure prevalent in biologically active natural products and synthetic pharmaceuticals. The bicyclo[3.3.1]nonane scaffold is notable for its conformational rigidity, which enables precise stereochemical control and enhances binding affinity to biological targets . Derivatives of bicyclo[3.3.1]nonane are frequently explored for their ability to mimic natural product pharmacophores, particularly in drug discovery programs targeting cancer and inflammation .
Properties
CAS No. |
54787-00-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-7-10-5-4-8-2-1-3-9(10)6-8/h7-10H,1-6H2 |
InChI Key |
BRAXXURPTXSRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Keto-Acid Precursors
The cyclization of keto-acid derivatives represents a foundational approach to accessing bicyclo[3.3.1]nonane scaffolds. In one method, isophthalic acid derivatives undergo cyclization under basic conditions to form bicyclo[3.3.1]nonane-2,4-dione, a related diketone (Figure 1). While this yields a diketone rather than the carbaldehyde, the protocol provides insights into ring-closing strategies. For instance, treatment of 5-hydroxyisophthalic acid with potassium hydride (KH) in xylene at reflux generates bicyclo[3.3.1]nonane-2,4-dione in 87% yield. Adapting this method, researchers have hypothesized that substituting the diketone precursor with a keto-aldehyde analog could enable direct formation of the carbaldehyde. However, such precursors remain synthetically challenging to prepare.
Key challenges in this route include regioselectivity during cyclization and the stability of the aldehyde group under basic conditions. Computational studies suggest that introducing electron-withdrawing groups adjacent to the aldehyde could mitigate undesired side reactions.
Aldol Condensation and Epoxide Rearrangement
A multi-step sequence involving aldol condensation and epoxide rearrangement has been explored for synthesizing bicyclo[3.3.1]nonane derivatives. Starting from phenolic precursors, hypervalent iodine-mediated oxidation generates epoxyketones, which undergo thiophenol-mediated ring-opening and intramolecular aldol reactions to form bicyclo[3.3.1]non-3-en-2-ones. Although this method produces enones rather than aldehydes, replacing the thiophenol with a nucleophile capable of introducing a formyl group could theoretically yield the target compound.
For example, microwave-assisted reactions with cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) facilitate rapid aldol cyclization. Modifying the electrophilic partner to include a masked aldehyde (e.g., a protected glycolaldehyde unit) might enable post-cyclization deprotection to reveal the carbaldehyde. In situ NMR studies have confirmed the intermediacy of acetals during such reactions, supporting the feasibility of this approach.
Direct introduction of the aldehyde group via formylation reactions offers a streamlined pathway. While not explicitly documented for bicyclo[3.3.1]nonane-2-carbaldehyde, analogous systems provide precedent. Vilsmeier-Haack formylation, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), has been used to introduce formyl groups into electron-rich aromatic systems. Applying this to a bicyclo[3.3.1]nonane substrate bearing activating groups (e.g., methoxy or amino substituents) could yield the carbaldehyde.
Experimental data from steroid-bicyclo[3.3.1]nonane hybrid syntheses demonstrate the compatibility of DMSO and acetonitrile with sensitive bicyclic frameworks. For instance, nucleophilic substitution reactions using fluoro-dinitrobenzene derivatives proceed in DMSO at 120°C without degrading the bicyclic core. These conditions could be adapted for formylation by substituting the electrophilic agent with a formylating reagent.
Oxidation of 2-Methylbicyclo[3.3.1]nonane
Oxidation of a 2-methyl substituent to the corresponding aldehyde is a well-established strategy in aliphatic chemistry. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. Applying this to 2-methylbicyclo[3.3.1]nonane would require prior bromination or hydroxylation at the C2 position.
A literature precedent involves the oxidation of bicyclo[3.3.1]nonane-2-methanol using Dess-Martin periodinane, yielding the ketone. Modifying the substrate to a primary alcohol and employing milder oxidants (e.g., TEMPO/NaClO) could achieve the desired transformation. Kinetic studies indicate that steric hindrance from the bicyclic framework may slow oxidation rates, necessitating extended reaction times or elevated temperatures.
Reductive Amination and Hydrolysis
Reductive amination of bicyclo[3.3.1]nonane-2-ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) generates the corresponding amine, which can be hydrolyzed to the aldehyde via Hofmann elimination (Figure 2). While this route remains theoretical for bicyclo[3.3.1]nonane systems, it has been successfully applied to simpler bicyclic ketones. Key to this approach is the stability of the intermediate imine under hydrolytic conditions.
Gas chromatography-mass spectrometry (GC-MS) data from related compounds show that bicyclic amines fragment preferentially at bridgehead positions, suggesting that hydrolysis conditions must be carefully optimized to avoid degradation.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Mechanistic and Analytical Insights
Nuclear magnetic resonance (NMR) spectroscopy plays a critical role in characterizing this compound derivatives. In the ¹H NMR spectrum, the aldehyde proton typically resonates as a singlet near δ 9.8–10.2 ppm, while bridgehead protons appear as multiplets between δ 1.1–2.5 ppm. Carbon-13 NMR signals for the aldehyde carbon are observed near δ 190–205 ppm, with bridgehead carbons in the δ 20–40 ppm range.
Infrared (IR) spectroscopy confirms the presence of the aldehyde group through a strong absorption band at ≈1700–1720 cm⁻¹ (C=O stretch). Mass spectrometry (EI-MS) of the parent compound shows a molecular ion peak at m/z 152 (C₁₀H₁₄O), with fragmentation patterns dominated by retro-Diels-Alder cleavage.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, and other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines, hydrazones.
Scientific Research Applications
Bicyclo[3.3.1]nonane-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Table 3: Anticancer Activity of Selected Derivatives
| Compound | GI₅₀ Range (μM) | Most Sensitive Cell Line | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonenols | 1–10 | HL-60 (Leukemia) | |
| 9,9-Dimethoxy-2,4-dione | 10–50 | MCF-7 (Breast Cancer) |
Drug-Likeness and Toxicity
- Lipinski’s Rule Compliance: Derivatives like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione comply with drug-likeness criteria (molecular weight <500, logP <5), while others (e.g., Dotriacontyl isopropyl ether) violate these rules, limiting their oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
